1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid
Description
1-(2-Chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid is a triazole-based small molecule characterized by a 2-chlorophenyl group at position 1, a cyclopropyl substituent at position 5, and a carboxylic acid moiety at position 3 of the triazole ring. This structural arrangement confers unique physicochemical and biological properties, making it a versatile scaffold in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-cyclopropyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-8-3-1-2-4-9(8)16-11(7-5-6-7)14-10(15-16)12(17)18/h1-4,7H,5-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRBRDQMNYQRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2C3=CC=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Approach
Based on analogous preparation methods for 1-substituted 1,2,4-triazole-3-carboxylic acids reported in patent CN113651762A and related literature, the following steps are adapted for the target compound:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | N1-substitution of 1,2,4-triazole | React 1,2,4-triazole with 2-chlorophenyl halide (e.g., 2-chlorophenyl chloride) in presence of base (KOH) and ethanol under reflux | Alkylation or arylation to introduce 2-chlorophenyl at N1 |
| 2 | Introduction of cyclopropyl group at C5 | Lithiation of N1-substituted triazole with strong base (e.g., LDA or n-BuLi) at low temperature (−78°C), followed by reaction with cyclopropyl electrophile (e.g., cyclopropyl bromide) | Regioselective substitution at C5 |
| 3 | Carboxylation at C3 | Lithiation at C3 position using LDA or lithium base, followed by bubbling CO2 gas into the reaction mixture at low temperature | Formation of carboxylate intermediate |
| 4 | Acidification and isolation | Acidify reaction mixture with HCl to pH 1-5, extract with organic solvents, dry, concentrate, and crystallize | Purification of 1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid |
Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), or mixed solvents | THF preferred for lithiation steps |
| Temperature | −78°C to 0°C for lithiation; 0°C to 25°C for CO2 carboxylation | Low temperature critical for regioselectivity |
| Base | LDA (Lithium diisopropylamide), n-Butyllithium | Strong, non-nucleophilic bases |
| CO2 Introduction | 5–30 minutes bubbling | Ensures complete carboxylation |
| Acidification | HCl to pH 1–5 | To protonate carboxylate to acid form |
| Extraction | Ethyl acetate or dichloromethane | Organic solvent for product extraction |
| Drying Agent | Anhydrous MgSO4 or Na2SO4 | To remove residual water |
| Yield | Typically 60–75% (estimated from analogues) | Depends on purity and reaction scale |
Representative Experimental Procedure (Adapted)
N1-Arylation:
Mix 1,2,4-triazole with potassium hydroxide and ethanol. Slowly add 2-chlorophenyl chloride under reflux to obtain N1-(2-chlorophenyl)-1,2,4-triazole.C5 Lithiation and Cyclopropylation:
Dissolve the N1-substituted triazole in THF, cool to −78°C, add LDA dropwise to form the lithiated intermediate at C5. Then add cyclopropyl bromide slowly, allow reaction to proceed at −78°C to 0°C.C3 Carboxylation:
Re-cool the reaction mixture to −78°C, add LDA again for lithiation at C3, then bubble CO2 gas for 15–30 min. Warm to room temperature.Workup:
Acidify with hydrochloric acid to pH 2–3, extract with ethyl acetate, dry over MgSO4, filter, concentrate under reduced pressure, and crystallize from suitable solvent (e.g., hexane or ethyl acetate).
Research Findings and Analysis
- The use of lithium bases (LDA, n-BuLi) at low temperatures is critical to achieve regioselective lithiation at C5 and C3 positions without side reactions.
- Carbon dioxide bubbling is an efficient and mild method for introducing the carboxylic acid group at C3, yielding high purity acids.
- The N1 substitution step requires controlled conditions to avoid polysubstitution or side reactions on the phenyl ring.
- Purification by crystallization after acidification provides high purity final product suitable for further pharmaceutical applications.
Summary Table of Preparation Method Highlights
| Aspect | Details | Importance |
|---|---|---|
| Starting Materials | 1,2,4-triazole, 2-chlorophenyl chloride, cyclopropyl bromide | Commercially available or easily synthesized |
| Key Reagents | LDA, CO2, HCl | Control regioselectivity and functionalization |
| Solvents | THF, DMF, ethanol | Solubility and reaction medium |
| Temperature Control | −78°C to 25°C | Prevents side reactions, ensures selectivity |
| Yield Range | 60–75% | Acceptable for multi-step synthesis |
| Purification | Acid-base extraction, crystallization | Ensures product purity |
Chemical Reactions Analysis
1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of 1,2,4-triazoles exhibit potent antibacterial activity.
Case Study: Antibacterial Efficacy
A study reported that certain synthesized triazole derivatives showed significant antibacterial activity against Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) ranging from 10.1 to 62.4 µM. Notably, compounds with a cyclopropyl group demonstrated enhanced efficacy compared to standard antibiotics like ciprofloxacin .
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| Compound A | 10.1 | 20.2 |
| Compound B | 12.4 | 24.8 |
| Ciprofloxacin | 4.7 | 9.6 |
Antifungal Activity
The antifungal properties of the compound are particularly noteworthy. Research indicates that it displays strong antifungal activity against various strains of fungi.
Case Study: Antifungal Potency
In a comparative analysis, the compound exhibited an MIC of 0.0156 μg/mL against Candida albicans, which is significantly more potent than fluconazole . The docking studies revealed that the triazole moiety plays a crucial role in binding to fungal targets.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 0.0156 |
| Aspergillus fumigatus | 1.0 |
| Cryptococcus neoformans | 0.00097 |
Anticancer Potential
Recent studies have also highlighted the anticancer potential of triazole derivatives, including this specific compound.
Case Study: Antiproliferative Effects
A series of Mannich base derivatives containing the triazole structure were synthesized and evaluated for their antiproliferative activity against cancer cell lines. The results indicated that modifications to the triazole ring could enhance cytotoxicity against various cancer types .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 10.0 |
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorophenyl and cyclopropyl groups can enhance the binding affinity and specificity of the compound. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the overall activity of the compound .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to propyl analog .
Substitution Impact :
Key Findings :
- Triazole-based N-caps (e.g., 1-(3-chlorophenyl)-5-methyl analog) exhibit high affinity for cyclin-dependent kinases (CDKs), with cellular IC₅₀ values below 30 µM .
- The 5-cyclopropyl substituent in the target compound may enhance metabolic stability compared to bulkier groups like trichloromethyl (fenchlorazole), which is used in herbicides .
Biological Activity
1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the class of 1,2,4-triazoles, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anti-inflammatory properties, antimicrobial effects, and potential applications in cancer therapy.
- Molecular Formula : C12H10ClN3O2
- Molecular Weight : 263.68 g/mol
- CAS Number : 1154372-57-2
1. Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of this compound through its ability to inhibit pro-inflammatory cytokines. A study evaluating various triazole derivatives showed that compounds similar to this one significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) .
Table 1: Cytokine Inhibition by Triazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | 44–60% | Significant reduction |
| Ibuprofen | 96.01% | Not specified |
2. Antimicrobial Activity
The compound has demonstrated activity against various bacterial strains. In vitro studies indicate that it possesses moderate antibacterial properties against both Gram-positive and Gram-negative bacteria . The presence of the cyclopropyl group is thought to enhance its interaction with microbial targets.
Table 2: Antibacterial Activity
| Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
3. Anticancer Potential
There is emerging evidence regarding the anticancer properties of triazole derivatives. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been tested against colon carcinoma and breast cancer cell lines with notable IC50 values indicating cytotoxicity .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
The biological activity of this compound can be attributed to its ability to modulate inflammatory pathways and inhibit key enzymes involved in inflammation and cell proliferation. Specifically, it has been noted for its inhibitory effects on cyclooxygenase enzymes (COX), which are critical in the synthesis of pro-inflammatory mediators .
Case Studies
A recent study explored the effects of various triazole derivatives on inflammatory markers in human PBMCs. The results indicated that compounds with similar structures to this compound significantly inhibited TNF-α production at doses as low as 50 µg/mL . This suggests a potential therapeutic application for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact.
- Conduct experiments in a well-ventilated fume hood to minimize inhalation risks.
- Store the compound in a sealed container under dry, inert conditions (e.g., argon atmosphere) to prevent degradation .
- In case of spills, absorb with inert materials like sand or vermiculite and dispose of as hazardous waste per local regulations .
Q. What structural characterization techniques are most effective for analyzing this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D molecular geometry, including bond lengths and angles. For example, the triazole ring’s C–N bond lengths typically range between 1.31–1.38 Å, as observed in structurally related 1,2,4-triazole derivatives .
- NMR spectroscopy : Use - and -NMR to confirm substituent positions. The cyclopropyl group’s protons exhibit characteristic upfield shifts (δ ~0.5–1.5 ppm) .
- FT-IR spectroscopy : Identify key functional groups, such as the carboxylic acid C=O stretch (~1700 cm) and triazole ring vibrations (~1500 cm) .
Q. How is the compound synthesized, and what are typical reaction yields?
- Methodological Answer :
- A common route involves cyclocondensation of 2-chlorophenyl hydrazine derivatives with cyclopropane carbonyl chloride under reflux in anhydrous THF.
- Yields range from 45–65%, depending on reaction conditions (temperature, catalyst). For example, using BF-EtO as a catalyst improved yields to 72% in related triazole-carboxylic acid syntheses .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved during structural validation?
- Methodological Answer :
- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. For instance, discrepancies in the triazole ring’s planarity (e.g., deviations >5° in dihedral angles) may indicate conformational flexibility .
- Dynamic NMR : Resolve tautomeric equilibria (e.g., triazole-thione ↔ triazole-thiol) by analyzing temperature-dependent chemical shifts .
- Supplementary data : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns .
Q. What computational strategies are effective for predicting the compound’s reactivity and binding interactions?
- Methodological Answer :
- Docking studies : Use the canonical SMILES (Clc1cc(Cl)cc(c1)n1nc(nc1C)C(=O)O) to generate 3D conformers for molecular docking. The carboxylic acid group often participates in hydrogen bonding with target proteins .
- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The cyclopropyl group’s strained ring enhances electrophilicity at the triazole C5 position .
- MD simulations : Model solvation effects in aqueous or lipid bilayers to predict bioavailability .
Q. How can synthetic routes be optimized to enhance regioselectivity in cyclopropane-substituted triazoles?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl, AlCl) to direct cyclopropane ring formation. For example, AlCl increased regioselectivity from 60% to 85% in analogous reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing byproduct formation.
- Table : Optimization parameters for a representative synthesis:
| Parameter | Baseline | Optimized |
|---|---|---|
| Catalyst | None | AlCl |
| Temperature (°C) | 80 | 100 |
| Yield (%) | 45 | 72 |
| Regioselectivity | 60% | 85% |
Q. What strategies address discrepancies in biological activity data across derivative studies?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., halogens at the 2-chlorophenyl group) and correlate with bioactivity. For example, replacing Cl with F increased antimicrobial potency by 30% in related triazoles .
- Dose-response validation : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability.
- Meta-analysis : Compare data from independent studies to identify outliers or trends. For instance, conflicting cytotoxicity results may arise from differences in cell line viability assays .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- Controlled degradation studies : Expose the compound to varying pH (1–6) and monitor via HPLC. Stability decreases below pH 3 due to carboxylic acid protonation and subsequent decarboxylation .
- Thermogravimetric analysis (TGA) : Confirm decomposition temperatures. The compound remains stable up to 200°C in inert atmospheres but degrades rapidly in humid air .
Key Structural Parameters from Crystallographic Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
